![molecular formula C16H15FN2O2 B4649011 4-fluoro-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4649011.png)
4-fluoro-N-[4-(propionylamino)phenyl]benzamide
Overview
Description
4-fluoro-N-[4-(propionylamino)phenyl]benzamide, commonly known as FPBA, is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. It belongs to the class of benzamides and has a molecular weight of 314.34 g/mol. FPBA is a white crystalline powder that is soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
Mechanism of Action
The mechanism of action of FPBA is not fully understood. However, it is believed to work by binding to the SH3 domain of proteins, thereby inhibiting their interaction with other proteins. This can lead to the disruption of various cellular processes, which can be studied to gain a better understanding of disease mechanisms.
Biochemical and Physiological Effects:
FPBA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the interaction between the protein Crk and its ligand, which can lead to the inhibition of cell adhesion and migration. FPBA has also been shown to inhibit the interaction between the protein Grb2 and its ligand, which can lead to the inhibition of cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using FPBA in lab experiments is its specificity towards the SH3 domain of proteins. This allows for the selective inhibition of protein-protein interactions, which can be studied to gain a better understanding of disease mechanisms. However, one of the limitations of using FPBA is its potential toxicity towards cells. This can lead to non-specific effects, which can confound the results of experiments.
Future Directions
There are several future directions for the study of FPBA. One potential direction is the development of more specific and potent inhibitors of protein-protein interactions. This can be achieved by modifying the structure of FPBA or developing new compounds that target different domains of proteins. Another potential direction is the study of the effects of FPBA on various disease models. This can help to identify potential therapeutic targets for the treatment of diseases like cancer and autoimmune disorders. Finally, the development of new methods for the synthesis of FPBA can help to improve its availability and reduce its cost, making it more accessible to researchers.
Scientific Research Applications
FPBA has been extensively studied for its potential application in scientific research. It is primarily used as a tool compound in the study of protein-protein interactions. FPBA has been shown to bind to the SH3 domain of the protein Crk, which is involved in various cellular processes like cell adhesion and migration. FPBA has also been used to study the interaction between the protein Grb2 and its ligand, the epidermal growth factor receptor.
properties
IUPAC Name |
4-fluoro-N-[4-(propanoylamino)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-2-15(20)18-13-7-9-14(10-8-13)19-16(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRVBMPTSAIZOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[4-(propanoylamino)phenyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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